molecular formula C9H7BrO4 B063736 3-Bromo-5-(methoxycarbonyl)benzoic acid CAS No. 161796-10-7

3-Bromo-5-(methoxycarbonyl)benzoic acid

Cat. No. B063736
M. Wt: 259.05 g/mol
InChI Key: QIXJVAGZPJKDGY-UHFFFAOYSA-N
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Patent
US08536198B2

Procedure details

3-Amino-5-(methoxycarbonyl)benzoic acid (1.0 g, 5.12 mmol, 1 eq.) was dissolved in 15% HBr (22.5 mL) at RT, then cooled to 0° C. with stirring. A 2.5 M aqueous solution of NaNO2 (2.3 mL, 5.64 mmol, 1.1 eq.) was added slowly via an addition funnel to generate the diazonium salt. In a separate flask, CuBr was partially dissolved in 15% HBr (9 mL) and cooled to 0° C. with stirring, to which the diazonium salt solution was subsequently added. A slight exotherm was observed. The reaction was stirred at RT for 30 minutes then carefully heated at 70° C. for 1 hour. The reaction was worked up by filtering off insoluble material as crude product. The solids were dissolved in water/EtOAc and the layers separated. The aqueous layer was extracted again with EtOAc. The organic layers were combined, dried over sodium sulfate and concentrated to give an off-white solid. The product was purified over silica gel in 1:1 hexanes/EtOAc to 100% EtOAc to 4:1 methylene chloride/MeOH to yield 3-bromo-5-(methoxycarbonyl)benzoic acid (0.90 g, 3.47 mmol, 68% yield) as a white solid. MS found: (M−H)+=257/259.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
22.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
9 mL
Type
reactant
Reaction Step Five
[Compound]
Name
CuBr
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([C:11]([O:13][CH3:14])=[O:12])[CH:10]=1)[C:5]([OH:7])=[O:6].N([O-])=O.[Na+].[BrH:19]>>[Br:19][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([C:11]([O:13][CH3:14])=[O:12])[CH:10]=1)[C:5]([OH:7])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=C(C1)C(=O)OC
Name
Quantity
22.5 mL
Type
reactant
Smiles
Br
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.3 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
9 mL
Type
reactant
Smiles
Br
Name
CuBr
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
ADDITION
Type
ADDITION
Details
was subsequently added
STIRRING
Type
STIRRING
Details
The reaction was stirred at RT for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
then carefully heated at 70° C. for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
by filtering off insoluble material as crude product
DISSOLUTION
Type
DISSOLUTION
Details
The solids were dissolved in water/EtOAc
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted again with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an off-white solid
CUSTOM
Type
CUSTOM
Details
The product was purified over silica gel in 1:1 hexanes/EtOAc to 100% EtOAc to 4:1 methylene chloride/MeOH

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=O)O)C=C(C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.47 mmol
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.